molecular formula C24H33N5O3 B152370 (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-23-5

(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Cat. No.: B152370
CAS No.: 1036959-23-5
M. Wt: 439.6 g/mol
InChI Key: UBWUDDDAHPQAQV-SLICPZRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C24H33N5O3 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Inhibition and Kinetics

Vildagliptin has been identified as a potent, selective inhibitor of the dipeptidyl-peptidase IV (DPP-IV) enzyme. This inhibition plays a critical role in the modulation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in glucose homeostasis. Research conducted by Brandt et al. (2005) detailed the kinetics of Vildagliptin's binding to DPP-IV, demonstrating its slow-binding inhibitor characteristics with a Ki of 17nM. The study also confirmed Vildagliptin's selectivity, noting its negligible inhibition of other peptidases such as dipeptidyl-peptidase 8, dipeptidyl-peptidase II, prolyl oligopeptidase, aminopeptidase P, and aminopeptidase M, highlighting its targeted mechanism of action (Brandt et al., 2005).

Synthesis and Chemical Properties

Several studies have focused on the synthesis of Vildagliptin and its intermediates. For instance, Li et al. (2021) presented efficient methods for preparing Vildagliptin intermediates, achieving high yields through simplified synthetic routes. This research underscores the importance of developing streamlined processes for synthesizing pharmaceutical compounds, which can enhance their accessibility and reduce production costs (Li et al., 2021).

Antimicrobial and Antibacterial Activity

Research on the antimicrobial and antibacterial activities of pyrrolidine derivatives, including those related to Vildagliptin, has demonstrated significant potential. Bogdanowicz et al. (2013) investigated novel 4-pyrrolidin-3-cyanopyridine derivatives, evaluating their antimicrobial activity against various aerobic and anaerobic bacteria. These studies indicate the broader applicability of pyrrolidine-based compounds in treating bacterial infections, beyond their primary use in diabetes management (Bogdanowicz et al., 2013).

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic pathways and pharmacokinetics of Vildagliptin is crucial for optimizing its therapeutic efficacy. He et al. (2009) explored the absorption, metabolism, and excretion of Vildagliptin in humans, revealing that the compound is extensively metabolized before excretion. The study highlighted the compound's transformation into multiple metabolites, with a major pathway involving cyano group hydrolysis not mediated by cytochrome P450 enzymes. Such insights are invaluable for predicting drug interactions and enhancing patient safety (He et al., 2009).

Properties

IUPAC Name

(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2/t17?,18?,19-,20-,23?,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWUDDDAHPQAQV-SLICPZRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN(CC(=O)N2CCC[C@H]2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.